molecular formula C7H9N3O2 B554873 N-Methyl-DL-alanine CAS No. 600-21-5

N-Methyl-DL-alanine

Cat. No.: B554873
CAS No.: 600-21-5
M. Wt: 103.12 g/mol
InChI Key: YCFJXOFFQLPCHD-YFKPBYRVSA-N
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Description

N-Methyl-DL-alanine is an organic compound with the chemical formula C4H9NO2. It is a methyl-substituted derivative of DL-alanine, characterized by a colorless crystalline solid form. This compound exhibits good solubility in water, with a solubility of approximately 50g/100mL. It is acidic and can react with bases to form salts .

Mechanism of Action

Target of Action

N-Methyl-DL-alanine is a derivative of the amino acid alanine. It is known to interact with various targets in the body, including amino acid transport mechanisms . These transport mechanisms play a crucial role in the absorption and distribution of amino acids, which are essential for protein synthesis and other metabolic processes.

Mode of Action

It is known to interact with amino acid transport mechanisms, potentially influencing the uptake and distribution of other amino acids . This interaction could lead to changes in the availability of certain amino acids, thereby affecting various physiological processes.

Biochemical Pathways

This compound may be involved in several biochemical pathways. For instance, it is known to interact with the glutamine metabolic pathway , which plays a key role in cell biosynthesis and bioenergetics. Glutamine metabolism is particularly important in cancer cell survival, making it a potential target for therapeutic interventions .

Pharmacokinetics

Its molecular weight is 10312 , which could influence its absorption and distribution in the body

Result of Action

The result of this compound’s action could vary depending on its concentration and the specific biochemical pathways it interacts with. For instance, it may influence the availability of certain amino acids by interacting with their transport mechanisms . This could potentially affect protein synthesis and other metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-DL-alanine can be synthesized through various methods, one of which involves the methylation of alanine. This process typically requires the use of methylating agents under controlled conditions to ensure the selective introduction of the methyl group at the amino position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-DL-alanine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Methyl-DL-alanine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies of amino acid metabolism and transport mechanisms.

    Medicine: Utilized in the development of peptide and protein analogues for drug design and antibiotic development.

    Industry: Applied in the production of pharmaceuticals and biochemical research tools.

Comparison with Similar Compounds

N-Methyl-DL-alanine belongs to the class of organic compounds known as alanine and derivatives. Similar compounds include:

  • N-Methyl-L-alanine
  • N-Ethyl-DL-alanine
  • N-Methylglycine (Sarcosine)
  • DL-Alanine

Uniqueness: this compound is unique due to its specific methyl substitution at the amino position, which imparts distinct chemical and physical properties compared to its analogues.

Properties

IUPAC Name

2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFAOVXKHJXLEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902458
Record name NoName_1701
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28413-45-8
Record name Potassium N-methylalaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the substrate specificity of enzymes that interact with N-Methyl-DL-alanine?

A1: this compound can be oxidized by sarcosine oxidase, an enzyme found in various microorganisms. Research indicates that while sarcosine (N-methylglycine) is the preferred substrate, this enzyme also acts upon this compound, albeit to a lesser extent. [, ] Studies on a sarcosine oxidase of Streptomyces origin revealed that the enzyme had a higher affinity for N-methyl-L-leucine and this compound compared to N-methyl-DL-valine, indicating some degree of substrate selectivity. []

Q2: How does this compound influence the conformation of polypeptides?

A2: When incorporated into polypeptide chains, this compound can significantly impact polymer structure. Research shows that poly(this compound) can undergo conformational transitions in the presence of trifluoroacetic acid (TFA). [] This transition involves a shift from an ordered helical structure with trans amide bonds to a disrupted structure exhibiting both cis and trans amide conformations along the polypeptide backbone. []

Q3: Are there any known instances where this compound impacts enzymatic activity in biological systems?

A3: Yes, studies on the isolated perfused rat pancreas have shown that this compound can selectively stimulate the cellular efflux of 2-methylaminoisobutyric acid (MeAIB), a non-metabolized analog of system A amino acid transport. [] This suggests that this compound may interact with specific amino acid transporter systems, potentially influencing the transport and availability of other amino acids within pancreatic cells. []

Q4: Can you elaborate on the metabolic implications of this compound observed in animal models?

A4: Research using a piglet model of enterotoxigenic Escherichia coli infection demonstrated a decreased serum level of this compound in diarrheal piglets compared to healthy controls. [] This suggests a potential disruption in amino acid metabolism pathways during infection. Interestingly, recovered piglets showed a restoration of this compound levels, highlighting its potential relevance in the recovery process. [] Further research is needed to elucidate the precise metabolic pathways involved.

Q5: Has this compound been investigated as a potential biomarker for any specific conditions?

A5: While not yet a widely established biomarker, alterations in this compound levels have been observed in specific disease models. For instance, a study utilizing gas chromatography-mass spectrometry to analyze plasma metabolomics in a septic rat model found significantly reduced plasma levels of this compound compared to sham controls. [] This finding suggests a potential role for this amino acid derivative in the metabolic dysregulation associated with sepsis.

Q6: What analytical techniques are commonly employed for the detection and quantification of this compound?

A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely used for identifying and quantifying this compound in complex biological samples, such as plasma. [] This method allows for the separation and precise measurement of this compound levels, contributing to a better understanding of its metabolic significance in both health and disease states.

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